molecular formula C8H4N2 B1500411 2,5-Diethynylpyrazine CAS No. 649774-86-7

2,5-Diethynylpyrazine

Cat. No.: B1500411
CAS No.: 649774-86-7
M. Wt: 128.13 g/mol
InChI Key: MEHSXEXQZVSDOR-UHFFFAOYSA-N
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Description

2,5-Diethynylpyrazine is a pyrazine derivative substituted with ethynyl (-C≡CH) groups at the 2 and 5 positions of the aromatic ring. Its molecular formula is C₈H₄N₂, with a molecular weight of 128.13 g/mol. The ethynyl groups confer unique electronic and structural properties, including enhanced rigidity, conjugation, and reactivity, making it valuable in materials science, particularly in coordination polymers and metal-organic frameworks (MOFs) . The sp-hybridized ethynyl substituents facilitate cross-coupling reactions (e.g., Sonogashira coupling) and metal coordination, distinguishing it from pyrazines with alkyl or aryl substituents.

Properties

CAS No.

649774-86-7

Molecular Formula

C8H4N2

Molecular Weight

128.13 g/mol

IUPAC Name

2,5-diethynylpyrazine

InChI

InChI=1S/C8H4N2/c1-3-7-5-10-8(4-2)6-9-7/h1-2,5-6H

InChI Key

MEHSXEXQZVSDOR-UHFFFAOYSA-N

SMILES

C#CC1=CN=C(C=N1)C#C

Canonical SMILES

C#CC1=CN=C(C=N1)C#C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

The substituents on the pyrazine ring significantly influence electronic properties and applications. Key comparisons include:

Compound Substituents Molecular Formula Molecular Weight Key Properties/Applications References
2,5-Diethynylpyrazine Ethynyl (-C≡CH) at 2,5 C₈H₄N₂ 128.13 MOFs, conjugated polymers, catalysis
2,5-Dimethylpyrazine Methyl (-CH₃) at 2,5 C₆H₈N₂ 108.14 Flavoring agent (nutty aroma), fragrance
3-Isopentyl-2,5-dimethylpyrazine Methyl at 2,5; isopentyl at 3 C₁₁H₁₈N₂ 178.27 Aroma compounds (food industry)
2,5-Diphenylpyrazine Phenyl (-C₆H₅) at 2,5 C₁₆H₁₂N₂ 232.28 Electroluminescent materials, liquid crystals
  • Electronic Effects :
    • Ethynyl groups are electron-withdrawing , reducing electron density on the pyrazine ring, which enhances conjugation and stability in MOFs .
    • Methyl and isopentyl groups are electron-donating , increasing electron density and favoring applications in flavor chemistry .
    • Phenyl substituents provide steric bulk and extended π-systems, useful in optoelectronic devices .

Stability and Reactivity

  • This compound : Ethynyl groups increase reactivity toward metal coordination and cross-coupling but may reduce thermal stability compared to methylated analogs.
  • Methyl Derivatives : Higher thermal stability (e.g., 2,5-Dimethylpyrazine is stable up to 200°C) but less reactive in polymerization .

Research Findings and Data Tables

Table 1: Comparative Spectral Data (Key IR and NMR Peaks)

Compound IR (C≡C stretch, cm⁻¹) ¹H NMR (δ, ppm) References
This compound ~2100–2260 3.1–3.3 (ethynyl protons)
2,5-Dimethylpyrazine N/A (no C≡C) 2.4 (s, CH₃)

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